molecular formula C8H13NOS B12959082 1-(2-Isopropylthiazol-4-yl)ethan-1-ol

1-(2-Isopropylthiazol-4-yl)ethan-1-ol

Cat. No.: B12959082
M. Wt: 171.26 g/mol
InChI Key: MIIVKQKSNYAOQD-UHFFFAOYSA-N
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Description

1-(2-Isopropylthiazol-4-yl)ethan-1-ol is a chemical compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound features an isopropyl group attached to the thiazole ring, which can influence its chemical properties and biological activities. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-isopropylthiazole with an appropriate ethanolic reagent. One common method is the reaction of 2-isopropylthiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylthiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Isopropylthiazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylthiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylthiazole: Lacks the ethanolic side chain but shares the thiazole core.

    1-(2-Methylthiazol-4-yl)ethan-1-ol: Similar structure with a methyl group instead of an isopropyl group.

    1-(2-Isopropylthiazol-4-yl)ethanone: Oxidized form of the compound.

Uniqueness

1-(2-Isopropylthiazol-4-yl)ethan-1-ol is unique due to the presence of both the isopropyl group and the ethanolic side chain. This combination can enhance its solubility, reactivity, and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-5(2)8-9-7(4-11-8)6(3)10/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIVKQKSNYAOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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